

# Technical Support Center: Understanding LY3202626 Phase 2 Trial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY3202626 |           |
| Cat. No.:            | B608741   | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the Phase 2 clinical trial data for the BACE1 inhibitor, **LY3202626**. The following troubleshooting guides and FAQs address the lack of efficacy observed in the NAVIGATE-AD study.

## Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the NAVIGATE-AD Phase 2 trial for LY3202626?

The primary objective was to assess the effect of **LY3202626** on the change from baseline in cerebral neurofibrillary tangle (NFT) load, as measured by flortaucipir Positron Emission Tomography (PET), in participants with mild Alzheimer's disease (AD) dementia.[1][2]

Q2: Why was the NAVIGATE-AD trial terminated prematurely?

The trial was terminated early following a pre-planned interim analysis. The analysis revealed a low probability of identifying a statistically significant slowing of cognitive and/or functional decline with **LY3202626** treatment compared to placebo.[1][2]

Q3: Did LY3202626 demonstrate target engagement in the Phase 2 trial?

Yes, pharmacodynamic assessments showed that **LY3202626** substantially reduced plasma concentrations of amyloid- $\beta$  (A $\beta$ ) peptides, A $\beta$ 1–40 and A $\beta$ 1–42, at both the 3 mg and 12 mg doses, indicating successful engagement of the BACE1 enzyme.



Q4: Were there any safety concerns with LY3202626 in the NAVIGATE-AD trial?

**LY3202626** was generally well-tolerated. However, a statistically significant increase in treatment-emergent adverse events related to psychiatric disorders was observed in both **LY3202626** dose groups compared to the placebo group.[1][3]

# Troubleshooting Guide: Interpreting the Lack of Efficacy

Issue: Understanding why a potent BACE1 inhibitor that successfully reduced A $\beta$  levels did not translate to clinical efficacy in the NAVIGATE-AD trial.

#### Possible Explanations:

- Amyloid Hypothesis Complexity: The trial results contribute to the ongoing debate about the
  amyloid cascade hypothesis. While Aβ plaque formation is a key pathological hallmark of AD,
  its direct and linear relationship with cognitive decline is complex. The timing of intervention
  may be critical, and reducing Aβ in patients with established mild dementia may be too late
  to alter the disease course.
- Downstream Pathologies: The lack of effect on tau pathology, the primary outcome, suggests
  that inhibiting Aβ production with a BACE1 inhibitor at this stage of the disease may not be
  sufficient to prevent the downstream cascade of events, including the spread of tau
  pathology, which correlates more closely with cognitive decline.[1]
- Off-Target Effects: While LY3202626 is a potent BACE1 inhibitor, the possibility of off-target effects contributing to the lack of cognitive improvement or even the observed slight decline in some patients cannot be entirely ruled out.
- Disease Stage: The enrolled population had mild AD dementia. It is possible that BACE1
  inhibition as a therapeutic strategy may be more effective in a preclinical or prodromal AD
  population before significant neurodegeneration has occurred.

### **Data Presentation**



**Table 1: Primary Efficacy Outcome - Change in** 

Flortaucipir PET SUVR

| Treatment<br>Group | N   | Baseline<br>Mean (SE) | LS Mean<br>Change<br>from<br>Baseline<br>(SE) | LS Mean<br>Difference<br>vs. Placebo<br>(95% CI) | p-value |
|--------------------|-----|-----------------------|-----------------------------------------------|--------------------------------------------------|---------|
| Placebo            | 105 | 1.34 (0.02)           | 0.07 (0.01)                                   | -                                                | -       |
| LY3202626 3<br>mg  | 105 | 1.35 (0.02)           | 0.07 (0.01)                                   | 0.00 (-0.03,<br>0.03)                            | 0.94    |
| LY3202626<br>12 mg | 106 | 1.35 (0.02)           | 0.08 (0.01)                                   | 0.01 (-0.02,<br>0.04)                            | 0.50    |

SUVR: Standardized Uptake Value Ratio; SE: Standard Error; LS: Least Squares; CI: Confidence Interval. Data from the NAVIGATE-AD study publication.

**Table 2: Secondary Efficacy Outcomes - Cognitive and Functional Measures** 



| Outcome<br>Measure | Treatmen<br>t Group | N          | Baseline<br>Mean<br>(SE) | LS Mean<br>Change<br>from<br>Baseline<br>(SE) | LS Mean<br>Differenc<br>e vs.<br>Placebo<br>(95% CI) | p-value |
|--------------------|---------------------|------------|--------------------------|-----------------------------------------------|------------------------------------------------------|---------|
| ADAS-<br>Cog13     | Placebo             | 105        | 27.4 (0.6)               | 4.4 (0.6)                                     | -                                                    | -       |
| LY3202626<br>3 mg  | 105                 | 27.7 (0.6) | 5.3 (0.6)                | 0.9 (-0.8,<br>2.6)                            | 0.29                                                 |         |
| LY3202626<br>12 mg | 106                 | 27.5 (0.6) | 5.5 (0.6)                | 1.1 (-0.6,<br>2.8)                            | 0.21                                                 |         |
| ADCS-              | Placebo             | 105        | 40.1 (1.0)               | -7.0 (1.0)                                    | -                                                    | -       |
| LY3202626<br>3 mg  | 105                 | 39.5 (1.0) | -7.8 (1.0)               | -0.8 (-3.4,<br>1.8)                           | 0.54                                                 |         |
| LY3202626<br>12 mg | 106                 | 40.5 (1.0) | -8.6 (1.0)               | -1.6 (-4.2,<br>1.0)                           | 0.23                                                 |         |
| iADRS              | Placebo             | 105        | 99.7 (1.5)               | -11.4 (1.5)                                   | -                                                    | -       |
| LY3202626<br>3 mg  | 105                 | 99.0 (1.5) | -13.1 (1.5)              | -1.7 (-5.6,<br>2.2)                           | 0.39                                                 |         |
| LY3202626<br>12 mg | 106                 | 99.8 (1.5) | -14.1 (1.5)              | -2.7 (-6.6,<br>1.2)                           | 0.18                                                 |         |

ADAS-Cog13: Alzheimer's Disease Assessment Scale-Cognitive subscale (13 items) - higher scores indicate greater impairment. ADCS-iADL: Alzheimer's Disease Cooperative Study-Instrumental Activities of Daily Living - lower scores indicate greater impairment. iADRS: integrated Alzheimer's Disease Rating Scale - lower scores indicate greater impairment. SE: Standard Error; LS: Least Squares; CI: Confidence Interval. Data from the NAVIGATE-AD study publication.

## **Experimental Protocols**



## Flortaucipir ([18F]AV-1451) PET Scan

- Radiotracer Administration: An intravenous bolus of approximately 10 mCi (370 MBq) of [18F]flortaucipir is administered to the participant.
- Uptake Period: A 75-minute uptake period follows the injection, during which the participant rests in a quiet, dimly lit room.
- Image Acquisition: The participant is positioned in the PET scanner, and a 20- to 30-minute scan is acquired.
- Image Reconstruction and Analysis: The acquired data is reconstructed, and corrections for attenuation, scatter, and decay are applied. The primary endpoint is the change in the standardized uptake value ratio (SUVR) from baseline to 52 weeks. The SUVR is calculated by normalizing the radioactivity in specific brain regions of interest to a reference region, typically the cerebellar crus.

## Alzheimer's Disease Assessment Scale-Cognitive Subscale (13 items) (ADAS-Cog13)

The ADAS-Cog13 is a standardized assessment administered by a trained rater to evaluate the severity of cognitive dysfunction. It consists of 13 tasks that assess various cognitive domains, including memory, language, and praxis. The total score ranges from 0 to 85, with higher scores indicating greater cognitive impairment.

## Alzheimer's Disease Cooperative Study-Instrumental Activities of Daily Living (ADCS-iADL)

The ADCS-iADL is an inventory completed by a caregiver or informant who is familiar with the participant's daily functioning. It assesses the participant's ability to perform various instrumental activities of daily living. The total score ranges from 0 to 56, with lower scores indicating more severe functional impairment.

### **Integrated Alzheimer's Disease Rating Scale (iADRS)**

The iADRS is a composite score derived from the ADAS-Cog13 and the ADCS-iADL. It is calculated to provide a single measure that integrates both cognitive and functional domains.



## **Visualizations**



Click to download full resolution via product page

Caption: Amyloid cascade and the mechanism of action of LY3202626.





Click to download full resolution via product page

Caption: NAVIGATE-AD Phase 2 clinical trial workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Phase II (NAVIGATE-AD study) Results of LY3202626 Effects on Patients with Mild Alzheimer's Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II (NAVIGATE-AD study) Results of LY3202626 Effects on Patients with Mild Alzheimer's Disease Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Understanding LY3202626
   Phase 2 Trial Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b608741#understanding-the-lack-of-efficacy-of-ly3202626-in-phase-2-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com